molecular formula C7H16N2 B046709 (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine CAS No. 22795-97-7

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

Cat. No. B046709
CAS RN: 22795-97-7
M. Wt: 128.22 g/mol
InChI Key: UNRBEYYLYRXYCG-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine involves several key steps, starting from L-proline as the precursor. A noteworthy approach includes N,O-diethylation, ammonolysis, and reduction by NaBH4-I2, highlighting a straightforward pathway with good safety and economic viability, suitable for industrial production (Zhang Ming-jie, 2012). Additionally, the compound has been synthesized via modifications of peptide chemistry, demonstrating the versatility of synthetic strategies for this chiral molecule (C. Diakos et al., 2009).

Molecular Structure Analysis

The molecular structure of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine and its derivatives has been elucidated through various methods, including X-ray crystallography. The structure of [PtCl2(R-dimepyrr)] (R-dimepyrr=N,N-dimethyl-2(R)-aminomethylpyrrolidine) reveals the five-membered ligand ring in an envelope conformation, providing insights into its spatial arrangement and potential for complex formation (C. Diakos et al., 2009).

Chemical Reactions and Properties

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine participates in various chemical reactions, serving as a versatile building block. It has been employed in the synthesis of chiral platinum(II) complexes, showcasing its ability to form stable and biologically active compounds. These complexes have shown remarkable cytotoxicity against cancer cell lines, underscoring the compound's potential in drug development (C. Diakos et al., 2009).

Physical Properties Analysis

The physical properties of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine, such as optical rotation, have been characterized using polarimetry. At a specific concentration range, a linear regression equation was established, providing a method for quality control and analysis of this compound (Ouyang Xiao, 2008).

Chemical Properties Analysis

Analytical techniques such as high-performance liquid chromatography (HPLC) have been developed to determine the enantiomeric purity of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine. This method involves pre-column derivatization and separation on a chiral stationary phase, highlighting the compound's applicability in ensuring pharmaceutical quality and purity (Dao‐Cai Wang et al., 2015).

Scientific Research Applications

  • It has been used in the synthesis of chiral bifunctional organocatalysts for the asymmetric Henry reaction, leading to the synthesis of (R)-aegeline (Xie Bin, 2009).

  • Chiral platinum(II) complexes based on 2-aminomethylpyrrolidine exhibited good activity in cytotoxicity studies on ovarian cancer cells, showing potential for cancer treatment (Diakos et al., 2009).

  • In catalysis, chiral Mn-aminopyridine complexes using this compound efficiently catalyze the benzylic C-H oxidation of arylalkanes with hydrogen peroxide (Talsi et al., 2017).

  • It has been utilized in the synthesis of radioactive labeled raclopride for positron emission tomography (PET) studies of the human brain (Ehrin et al., 1987).

  • The compound's content can be determined accurately and quickly by developed polarimetry methods, useful in quality control (Ouyang Xiao, 2008).

  • Rhodium(I) complexes with 2-(2-aminomethyl)-1-methylpyrrol interact to form specific species, useful in chemical reactions (Garralda et al., 1995).

  • The compound is used in the preparation of 2R,4R-APDC, a selective agonist of mGlu2 and -3 receptors, offering protection against excitotoxic neuronal death (Battaglia et al., 1998).

  • In asymmetric synthesis, it serves as a chiral auxiliary in a diastereoselective Michael reaction (Camps et al., 2007).

  • R-96544, an antagonist of the 5-HT(2A) receptor, which inhibits platelet aggregation induced by serotonin, is synthesized using this compound (Ogawa et al., 2002).

Safety And Hazards

This would involve a discussion of any risks associated with the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or reactivity, and ways in which its synthesis could be improved or modified.


For a specific compound, you would need to consult the relevant scientific literature to gather this information. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound may not have known biological activity, and thus no known mechanism of action. Similarly, a compound that is not widely used may not have extensive safety and hazard information available.


properties

IUPAC Name

[(2R)-1-ethylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRBEYYLYRXYCG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287983
Record name (2R)-1-Ethyl-2-pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

CAS RN

22795-97-7
Record name (2R)-1-Ethyl-2-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22795-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1-Ethyl-2-pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 200 ml. glass beaker having inserted therein a porous unglazed cylinder (40 mm. diameter × 140 mm. length) was used as the electrolytic apparatus and a copper plate (40 × 180 mm2) as the cathode and a palladium plate (30 × 40 mm2) as the anode were used. In the anode chamber (the porous unglazed cylinder) was added 50 ml. of a saturated aqueous sodium carbonate solution and in the cathode chamber (the glass beaker) were added 70 ml. of a 2 N aqueous sodium carbonate solution and 30 ml. of methanol. Then, after carrying out pre-electrolysis for several minutes while passing carbon dioxide through the catholyte solution, 1.56 g. of the powder of 1-ethyl-2-nitromethylenepyrrolidine was added to the cathode chamber and current of 1 ampere was electrified for 2.5 hours with stirring at 20°-23° C. while passing carbon dioxide through the catholyte solution to carry out the electrolysis. Then, by treating the product as in Example 1, 1.22 g. of oily 2-aminomethyl-1-ethylpyrrolidine was obtained with a yield of 95%.
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Synthesis routes and methods II

Procedure details

A stock solution of 2-(aminomethyl)-1-ethylpyrrolidine (1.08 M) and DIEA (1.19 M) in CH3CN was prepared and 0.5 mL (containing 69 mg/79 μL, 0.542 mmol amine and 77 mg/104 μL, 0.596 mmol DIEA) was dispensed into each of the 40 mL from the second step. The vials were then shaken on the J-KEM block at about 80° C. for about 15 h. The solutions were cooled to room temperature and taken to dryness in vacuo. The residues were then extracted with ethyl acetate and the extract was washed with brine. The aqueous layers were extracted a second time with ethyl acetate and the combined organic layers were dried over Na2SO4 and passed through a plug of Celite™ into barcoded, tared vials. After concentration in vacuo, masses were determined and yields were calculated, and the compounds were sampled for LC/MS analysis.
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Synthesis routes and methods III

Procedure details

(-)2-Aminomethyl-1-ethylpyrrolidine was similarly prepared using D(-) tartaric acid as resolving agent. b15 ~62° (9.4 g) (α)58925 =-151° (50% chloroform).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Hoegberg, S Bengtsson, T De Paulis… - Journal of medicinal …, 1990 - ACS Publications
A series of 3-substituted 5, 6-dimethoxysalicylamides III (9-13and 15) hasbeen synthesized from the corresponding 2, 5, 6-trimethoxybenzoic acids. Relaxation times and carbon …
Number of citations: 45 pubs.acs.org
GA Pinna, MM Curzu, M Sechi, G Chelucci, P Vianello… - Il Farmaco, 1998 - Elsevier
A series of 4,5-dihydro-1H-benzo[g]-indole-3-carboxamide derivatives 2a–g were synthesized as conformationally restricted analogs of the dopamine D 2 -like 5-phenylpyrrole-3-…
Number of citations: 6 www.sciencedirect.com
WB Jin, C Xu, Q Cheng, XL Qi, W Gao, Z Zheng… - European Journal of …, 2018 - Elsevier
The worldwide prevalence of NDM-1-producing bacteria has drastically undermined the clinical efficacy of the last line antibiotic of carbapenems, prompting a need to devise effective …
Number of citations: 35 www.sciencedirect.com
L Berg, MS Niemiec, W Qian… - Angewandte Chemie …, 2012 - Wiley Online Library
Take a closer look: Unexpectedly, a pair of enantiomeric ligands proved to have similar binding affinities for acetylcholinesterase. Further studies indicated that the enantiomers exhibit …
Number of citations: 21 onlinelibrary.wiley.com

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